3-Fluorophenyl phenylmethanesulfonate
Description
Properties
CAS No. |
56620-18-9 |
|---|---|
Molecular Formula |
C13H11FO3S |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
(3-fluorophenyl) phenylmethanesulfonate |
InChI |
InChI=1S/C13H11FO3S/c14-12-7-4-8-13(9-12)17-18(15,16)10-11-5-2-1-3-6-11/h1-9H,10H2 |
InChI Key |
KGODYEZRPBRZGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)OC2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
GENERAL SYNTHETIC APPROACHES TO ARYL SULFONATES
Fundamental Chemistry of Sulfonate Ester Formation
The synthesis of aryl sulfonates generally involves the reaction between a phenol derivative and a sulfonyl chloride in the presence of a suitable base. For 3-Fluorophenyl phenylmethanesulfonate, this involves the reaction between 3-fluorophenol and phenylmethanesulfonyl chloride (also known as benzylsulfonyl chloride). The general reaction can be represented as:
3-Fluorophenol + Phenylmethanesulfonyl chloride → 3-Fluorophenyl phenylmethanesulfonate + HCl
This transformation follows a nucleophilic substitution mechanism where the phenoxide ion, generated by deprotonation of the phenol by a base, attacks the electrophilic sulfur atom of the sulfonyl chloride, resulting in the formation of the sulfonate ester linkage and the elimination of a chloride ion.
SPECIFIC METHODS FOR 3-FLUOROPHENYL PHENYLMETHANESULFONATE SYNTHESIS
Pyridine-Mediated Synthesis
One of the most common methods for preparing 3-Fluorophenyl phenylmethanesulfonate involves the use of pyridine as both a solvent and a base. This approach takes advantage of pyridine's ability to act as a nucleophilic catalyst, enhancing the reaction rate while also neutralizing the hydrogen chloride produced during the reaction.
Procedure :
- 3-Fluorophenol (1 equivalent) is dissolved in anhydrous pyridine at room temperature.
- Phenylmethanesulfonyl chloride (1.1-1.2 equivalents) is added dropwise to the solution at 0-5°C with stirring.
- The reaction mixture is allowed to warm to room temperature and stirred for 3-16 hours.
- Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography using an appropriate solvent system to yield the pure 3-Fluorophenyl phenylmethanesulfonate.
Triethylamine in Dichloromethane
An alternative method involves the use of triethylamine as the base in dichloromethane as the solvent. This method is particularly suitable for larger-scale synthesis due to the lower cost of triethylamine compared to other bases.
Procedure :
- 3-Fluorophenol (1 equivalent) is dissolved in anhydrous dichloromethane at room temperature.
- Triethylamine (1.5-2.0 equivalents) is added to the solution.
- The mixture is cooled to 0°C, and phenylmethanesulfonyl chloride (1.1-1.2 equivalents) is added dropwise with stirring.
- The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
- The workup and purification are similar to the pyridine-mediated method.
N,N-Diisopropylethylamine Method
N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base that can effectively promote the sulfonylation reaction while minimizing side reactions. This method often provides higher yields and greater selectivity compared to other bases.
Procedure :
- 3-Fluorophenol (1 equivalent) is dissolved in anhydrous dichloromethane.
- N,N-Diisopropylethylamine (1.3-1.5 equivalents) is added to the solution.
- Phenylmethanesulfonyl chloride (1.2 equivalents) is added at room temperature with stirring.
- The reaction mixture is stirred for 3 hours at ambient temperature.
- The reaction is diluted with additional dichloromethane and washed with water and brine.
- The organic layer is dried with magnesium sulfate, concentrated, and purified by column chromatography to yield the product with approximately 80-84% yield.
PREPARATION OF STARTING MATERIALS
Synthesis of 3-Fluorophenol
3-Fluorophenol is a key starting material for the synthesis of 3-Fluorophenyl phenylmethanesulfonate. Several methods exist for its preparation:
From 3-Aminophenol via Diazotization
One established method involves the diazotization of 3-aminophenol followed by thermal decomposition of the diazonium salt in the presence of a fluoride source.
Procedure :
- 3-Aminophenol is dissolved in an appropriate organic solvent (such as toluene, fluorobenzene, or a mixture).
- Anhydrous hydrofluoric acid is added dropwise at 10-15°C with stirring.
- The reaction mixture is cooled to -10°C, and solid potassium nitrite is added while maintaining the temperature at -5°C.
- The temperature is gradually increased to 65°C at a rate of 5°C per hour.
- After completion, the reaction mixture is neutralized with 10% potassium hydroxide solution to pH 7.
- The organic layer is separated, washed, and the solvent is removed to obtain 3-fluorophenol.
Balz-Schiemann Reaction
Another approach is the Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate to introduce the fluorine atom.
Procedure :
- 3-Aminophenol is diazotized using sodium nitrite and hydrochloric acid at 0-5°C.
- The diazonium salt is treated with tetrafluoroboric acid to form the diazonium tetrafluoroborate.
- The isolated diazonium tetrafluoroborate is then heated to decompose and yield 3-fluorophenol.
Synthesis of Phenylmethanesulfonyl Chloride
Phenylmethanesulfonyl chloride (benzylsulfonyl chloride) is another essential starting material. Several methods for its preparation have been reported:
From Benzyl Mercaptan via Oxidative Chlorination
Procedure :
- Benzyl mercaptan is reacted with thiourea in ethanol under reflux for 1 hour to form S-benzyl isothiourea salt.
- The salt is treated with tert-butylhypochlorite in acetonitrile at 0-20°C.
- After completion, the reaction mixture is worked up to yield phenylmethanesulfonyl chloride with approximately 96% yield.
Using Sodium Chlorite and Hydrochloric Acid
A greener alternative involves the use of sodium chlorite and hydrochloric acid:
Procedure :
COMPARATIVE ANALYSIS OF PREPARATION METHODS
Efficiency and Yield Comparison
Table 1 summarizes the key parameters of the different methods for preparing 3-Fluorophenyl phenylmethanesulfonate:
Table 1: Comparison of Synthetic Methods for 3-Fluorophenyl Phenylmethanesulfonate
| Method | Base | Solvent | Temperature (°C) | Reaction Time (h) | Estimated Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Pyridine-Mediated | Pyridine | Pyridine | 0-25 | 3-16 | 70-75 | Dual role as base and solvent | Pyridine is toxic and has an unpleasant odor |
| Triethylamine in DCM | Triethylamine | Dichloromethane | 0-25 | 12-16 | 75-80 | Cost-effective, suitable for scale-up | Longer reaction time |
| DIPEA Method | N,N-Diisopropylethylamine | Dichloromethane | 20 | 3 | 80-84 | Higher yield, shorter reaction time | DIPEA is more expensive |
| Triethylamine in THF | Triethylamine | Tetrahydrofuran | 0-20 | 16 | 70-75 | Suitable for temperature-sensitive substrates | Longer reaction time |
Scalability Considerations
For industrial or large-scale production, several factors must be considered:
Reagent cost : Triethylamine is generally less expensive than DIPEA or pyridine, making the triethylamine-based methods more cost-effective for large-scale synthesis.
Safety concerns : Pyridine is toxic and has an unpleasant odor, making it less suitable for large-scale operations. Dichloromethane poses environmental concerns due to its ozone-depleting potential.
Temperature control : Methods requiring precise temperature control may be more challenging to implement on a larger scale. The DIPEA method, which operates at room temperature, offers advantages in this regard.
Waste generation : The amount and nature of waste generated, including the base hydrochloride salts and organic solvents, impact the environmental footprint and disposal costs. Methods with higher yields generally produce less waste per unit of product.
Purity and Characterization
The purity of 3-Fluorophenyl phenylmethanesulfonate can be assessed using various analytical techniques:
High-Performance Liquid Chromatography (HPLC) : Provides quantitative analysis of purity, typically showing >97% purity for properly synthesized and purified material.
Nuclear Magnetic Resonance (NMR) Spectroscopy :
- ¹H NMR would show signals from the aromatic protons of both the 3-fluorophenyl and phenyl groups, as well as the methylene protons of the phenylmethanesulfonyl group.
- ¹³C NMR would reveal the aromatic carbons, with characteristic splitting patterns due to coupling with fluorine.
- ¹⁹F NMR would show a single signal characteristic of the meta-fluorine substitution.
Mass Spectrometry : Would show the molecular ion peak at m/z 264 corresponding to the molecular formula C₁₃H₁₁FO₃S, along with characteristic fragmentation patterns.
Infrared Spectroscopy : Would exhibit characteristic bands for sulfonate esters (S=O stretching vibrations around 1350-1300 cm⁻¹ and 1150-1100 cm⁻¹) and C-F stretching vibrations (around 1250-1100 cm⁻¹).
APPLICATIONS OF 3-FLUOROPHENYL PHENYLMETHANESULFONATE
Synthetic Intermediates
3-Fluorophenyl phenylmethanesulfonate serves as an important synthetic intermediate, particularly in the preparation of fluorinated compounds for pharmaceutical and agrochemical applications. The phenylmethanesulfonate group functions as an excellent leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups at the position occupied by the sulfonate ester.
Medicinal Chemistry Applications
Fluorinated compounds have gained significant attention in medicinal chemistry due to their unique properties:
- Enhanced metabolic stability : The C-F bond is stronger than the C-H bond, providing resistance to metabolic degradation.
- Improved lipophilicity : Fluorine substitution can enhance membrane permeability and bioavailability.
- Increased binding affinity : Fluorine atoms can participate in hydrogen bonding and other non-covalent interactions with target proteins.
3-Fluorophenyl phenylmethanesulfonate can be utilized in the synthesis of fluorinated analogues of bioactive compounds, potentially leading to improved pharmacokinetic properties and enhanced biological activity.
Materials Science
Fluorinated compounds are valuable in materials science for their unique properties such as hydrophobicity, thermal stability, and chemical resistance. 3-Fluorophenyl phenylmethanesulfonate can serve as a precursor for the synthesis of fluorinated polymers, liquid crystals, and other functional materials.
OPTIMIZATION STRATEGIES
Reaction Parameter Optimization
Several parameters can be optimized to improve the yield and selectivity of the synthesis:
Base selection : The choice of base significantly affects the reaction outcome. While pyridine acts as both a base and a nucleophilic catalyst, non-nucleophilic bases like DIPEA can provide higher selectivity by minimizing side reactions.
Base stoichiometry : Using a slight excess of base (1.5-2.0 equivalents) ensures complete deprotonation of the phenol and neutralization of the released hydrogen chloride.
Temperature control : Lower temperatures (0-5°C) during the addition of the sulfonyl chloride can minimize side reactions and improve selectivity. The reaction can then be allowed to warm to room temperature for completion.
Reagent addition rate : Slow addition of the sulfonyl chloride is often beneficial to control the exothermicity of the reaction and improve selectivity.
Reaction monitoring : Techniques such as thin-layer chromatography (TLC) or HPLC can be used to monitor the reaction progress and determine the optimal reaction time.
Green Chemistry Approaches
In line with the principles of green chemistry, several modifications can be implemented to make the synthesis more environmentally friendly:
Solvent selection : Replacing dichloromethane with greener alternatives such as 2-methyltetrahydrofuran, cyclopentyl methyl ether, or even solvent-free conditions when possible.
Catalyst development : Exploring catalytic systems that could reduce the amount of base required or enable milder reaction conditions.
Continuous flow chemistry : Adapting the synthesis to continuous flow conditions can improve efficiency, reduce solvent use, and enhance safety, particularly for larger-scale production.
Waste minimization : Optimizing reagent stoichiometry, recycling solvents, and developing more efficient purification methods to reduce waste generation.
Chemical Reactions Analysis
Types of Reactions: 3-Fluorophenyl phenylmethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
Chemistry: 3-Fluorophenyl phenylmethanesulfonate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules through coupling reactions .
Biology and Medicine: The compound is explored for its potential in drug development, especially in the design of fluorine-containing pharmaceuticals that exhibit enhanced metabolic stability and bioavailability .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Fluorophenyl phenylmethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The presence of the fluorine atom enhances its reactivity by increasing the electron-withdrawing effect, making the sulfonate group more susceptible to nucleophilic attack. This property is exploited in synthetic chemistry to achieve selective transformations .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between 3-fluorophenyl phenylmethanesulfonate and related sulfonate esters:
Reactivity and Stability
- In contrast, triflate groups (as in 3-chlorophenyl trifluoromethanesulfonate) are superior leaving groups, enabling efficient participation in Suzuki-Miyaura couplings .
- Steric and Electronic Modulation : The trifluoromethyl group in [3-(Trifluoromethyl)phenyl]methanesulfonyl chloride introduces steric bulk and strong electron withdrawal, making it effective in sulfonylation reactions for pharmaceuticals .
- Amino Group Influence: Phenyl 3-aminobenzenesulfonate’s amino group provides nucleophilic sites for further functionalization, a feature absent in halogenated analogs .
Research Findings and Data
Spectroscopic Characterization
While direct data for 3-fluorophenyl phenylmethanesulfonate are lacking, related compounds such as 3-hydroxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate () were characterized via $ ^1H $ NMR, $ ^{13}C $ NMR, and HRMS, confirming sulfonate ester formation. Similar techniques would apply to the target compound.
Q & A
Q. How can researchers leverage 3-fluorophenyl phenylmethanesulfonate to synthesize fluorinated liquid crystals or polymers?
- Methodology :
- Polymerization : Use Suzuki-Miyaura coupling to incorporate the fluorinated aryl group into conjugated polymers.
- Liquid Crystal Design : Attach alkyl chains to the sulfonate group to modulate mesophase behavior .
- Data Table :
| Application | Key Property | Synthetic Route |
|---|---|---|
| OLEDs | High electron mobility | Pd-catalyzed cross-coupling |
| LC Displays | Low viscosity | Grignard addition to sulfonate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
